2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes methoxyphenyl and tetrahydrobenzothieno pyrimidinone moieties
Preparation Methods
The synthesis of 2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the methoxyphenyl intermediates: This involves the reaction of methoxyphenol with appropriate reagents to introduce the ethoxy and phenoxy groups.
Cyclization: The intermediates undergo cyclization reactions to form the tetrahydrobenzothieno pyrimidinone core.
Final assembly: The final step involves the coupling of the methoxyphenyl intermediates with the tetrahydrobenzothieno pyrimidinone core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenyl structure but differs in its core structure and functional groups.
4-Methoxyphenylboronic acid: This compound shares the methoxyphenyl group but has different chemical properties and applications.
2-Methoxy-4-methylphenol: Another compound with a methoxyphenyl group, but with distinct chemical behavior and uses.
The uniqueness of 2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O5S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H28N2O5S/c1-16-7-9-20-23(13-16)35-27-24(20)26(30)28-25(29-27)17-8-10-21(22(14-17)32-3)34-12-11-33-19-6-4-5-18(15-19)31-2/h4-6,8,10,14-16H,7,9,11-13H2,1-3H3,(H,28,29,30) |
InChI Key |
VPWQETRWSBVHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)OCCOC5=CC=CC(=C5)OC)OC |
Origin of Product |
United States |
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